molecular formula C11H11N3O B14031640 Tert-Butyl 2-(5-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridin-2-Yl)Morpholine-4-Carboxylate

Tert-Butyl 2-(5-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridin-2-Yl)Morpholine-4-Carboxylate

Cat. No.: B14031640
M. Wt: 201.22 g/mol
InChI Key: FCVRIOCIEAAEJI-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(5-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridin-2-Yl)Morpholine-4-Carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 2-(5-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridin-2-Yl)Morpholine-4-Carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an aryl aldehyde with 2-aminopyridine, followed by cycloaddition with tert-butyl isocyanide . The reaction conditions often require the use of catalysts such as iodine to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2-(5-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridin-2-Yl)Morpholine-4-Carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

13-oxa-4,10,15-triazatetracyclo[8.3.1.12,5.04,9]pentadeca-2,5(15),6,8-tetraene

InChI

InChI=1S/C11H11N3O/c1-2-10-12-8-6-14(10)11(3-1)13-4-5-15-9(8)7-13/h1-3,6,9H,4-5,7H2

InChI Key

FCVRIOCIEAAEJI-UHFFFAOYSA-N

Canonical SMILES

C1COC2CN1C3=CC=CC4=NC2=CN43

Origin of Product

United States

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